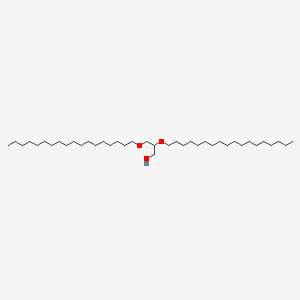

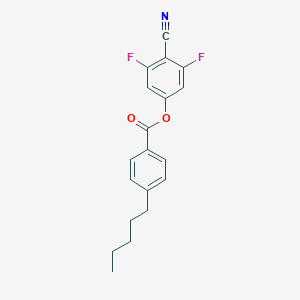

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid often involves complex chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid utilizes dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating the compound's utility in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). Additionally, the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls represents a method that could be extrapolated for the synthesis of related fluorenyl compounds (Campo & Larock, 2002).

Molecular Structure Analysis

The molecular structure of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid and its derivatives is critical for understanding their chemical behavior. Crystal structure determinations, as conducted for related compounds, provide insights into the spatial arrangement of atoms within the molecule and how this influences its reactivity and interactions with other molecules. For example, the crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrates the compound's potential in inhibiting cancer cell proliferation, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).

科学的研究の応用

Fluorescence Labeling in Biomedical Analysis

- Application : 6-Methoxy-4-quinolone, a compound with strong fluorescence in aqueous media, is used for the determination of carboxylic acids. This fluorophore demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).

Peptidomimetic Chemistry

- Application : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route, is compatible with solid-phase peptide synthesis. This makes it valuable in the field of peptidomimetic chemistry (Sladojevich et al., 2007).

Synthesis of Potent Cathepsin S Inhibitors

- Application : Morpholine-4-carboxylic acid derivatives have been used in the synthesis of potent cathepsin S inhibitors, highlighting their potential in therapeutic applications (Latli et al., 2012).

Development of Antiproliferative Agents

- Application : The synthesis of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, with significant inhibitory activity against cancer cell lines, utilizes morpholine derivatives for developing antiproliferative agents (Lu et al., 2021).

Solid Phase Synthesis Applications

- Application : Novel phenylfluorenyl based linkers, incorporating elements like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, have been developed for solid phase synthesis. These linkers show higher acid stability compared to standard trityl resins, making them useful in solid phase synthetic applications (Bleicher et al., 2000).

Synthesis of Fluorescent Labeling Reagents

- Application : Compounds like 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones, synthesized as fluorescent labeling reagents, enable sensitive detection in high-performance liquid chromatography (HPLC) (Takadate et al., 1989).

Synthesis of Biodegradable Polyesteramides

- Application : Morpholine-2,5-dione derivatives are utilized in the synthesis of polyesteramides with pendant functional groups. These materials are valuable in developing biodegradable polymers with specific functionalities (Veld et al., 1992).

特性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363605 |

Source

|

| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | |

CAS RN |

281655-37-6 |

Source

|

| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)